

tert-Butylurea chemical properties and structure

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Compound of Interest

Compound Name: **tert-Butylurea**

Cat. No.: **B072671**

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An In-depth Technical Guide to the Chemical Properties and Structure of **tert-Butylurea**

This guide provides a comprehensive overview of the chemical properties and structure of **tert-Butylurea**, tailored for researchers, scientists, and drug development professionals. The information is presented in a structured format to facilitate easy access and comparison of data.

Chemical Identity and Structure

tert-Butylurea, also known as **N-tert-Butylurea**, is a simple substituted urea compound. Its structure is characterized by a tert-butyl group attached to one of the nitrogen atoms of the urea moiety.

Molecular Structure Diagram:

Caption: 2D Chemical Structure of **tert-Butylurea**.

Table 1: Chemical Identifiers and Structural Information

Identifier	Value
IUPAC Name	tert-butylurea
CAS Number	1118-12-3
Molecular Formula	C ₅ H ₁₂ N ₂ O
SMILES	CC(C)(C)NC(N)=O
InChI Key	JLEHSYHLHLHPAL-UHFFFAOYSA-N

Physicochemical Properties

tert-Butylurea is a white crystalline solid at room temperature. Its properties are summarized in the table below. There is some variability in the reported melting and boiling points in the literature.

Table 2: Physicochemical Properties of **tert-Butylurea**

Property	Value	Source(s)
Molecular Weight	116.16 g/mol	[1][2]
Appearance	White crystalline solid	[3]
Melting Point	178-182 °C or ~185 °C (decomposes)	[4][5]
Boiling Point	Not available (sublimes)	[4][5]
Density	~1.0551 g/cm ³ (rough estimate)	[5]
pKa	14.37 ± 0.46 (Predicted)	[5]
Solubility in Water	Appreciably soluble	[3]
Solubility in Organic Solvents	Soluble in alcohols and ethers	[3]

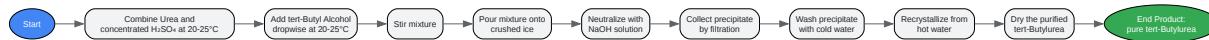
Note: Quantitative solubility data (e.g., in g/100mL) is not readily available in the cited literature.

Experimental Protocols

Synthesis of **tert-Butylurea**

A common and well-documented method for the synthesis of **tert-Butylurea** is the reaction of urea with tert-butanol in the presence of concentrated sulfuric acid. The following protocol is adapted from *Organic Syntheses*.

Experimental Workflow for the Synthesis of **tert-Butylurea**:



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Caption: Workflow for the synthesis and purification of **tert-Butylurea**.

Detailed Methodology:

- **Reaction Setup:** In a flask equipped with a mechanical stirrer and a dropping funnel, place 1.98 moles of concentrated sulfuric acid and cool it in an ice bath.
- **Addition of Urea:** Slowly add 1 mole of finely powdered urea to the sulfuric acid, ensuring the temperature is maintained between 20-25 °C.
- **Addition of tert-Butyl Alcohol:** Add 2 moles of tert-butyl alcohol dropwise from the funnel, again maintaining the temperature between 20-25 °C.
- **Reaction:** After the addition is complete, continue stirring the mixture for a period to ensure the reaction goes to completion.
- **Work-up:** Pour the reaction mixture onto crushed ice.
- **Neutralization:** Carefully neutralize the acidic solution with a concentrated sodium hydroxide solution until it is alkaline.

- Isolation: Collect the precipitated crude **tert-Butylurea** by vacuum filtration and wash it with cold water.
- Purification: Recrystallize the crude product from hot water to obtain pure **tert-Butylurea**. Dry the crystals under vacuum.

Spectroscopic Analysis

While specific, detailed spectra for **tert-Butylurea** are not readily available in public databases, the expected spectral features can be predicted based on its functional groups.

- ^1H NMR: The proton NMR spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group, a broad singlet for the NH proton adjacent to the tert-butyl group, and another broad singlet for the two protons of the terminal NH_2 group. The chemical shifts will be influenced by the solvent used.
- ^{13}C NMR: The carbon NMR spectrum should exhibit a signal for the quaternary carbon of the tert-butyl group, a signal for the three equivalent methyl carbons of the tert-butyl group, and a signal for the carbonyl carbon of the urea moiety.
- IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary and secondary amine groups (in the range of $3500\text{-}3300\text{ cm}^{-1}$), C-H stretching of the alkyl group (around $2950\text{-}2850\text{ cm}^{-1}$), and a strong absorption for the C=O (carbonyl) stretching of the urea group (typically around $1690\text{-}1630\text{ cm}^{-1}$).

Biological Activity and Signaling Pathways

Based on a comprehensive search of the scientific literature, there is no significant information available regarding the direct biological activities or involvement in specific signaling pathways of **tert-Butylurea**. Its primary application appears to be as a chemical intermediate in the synthesis of other molecules, such as pharmaceuticals and agrochemicals. The presence of the tert-butyl group can influence the metabolic stability of parent compounds. For instance, tert-butyl groups can be sites of oxidative metabolism by cytochrome P450 enzymes.

Conclusion

tert-Butylurea is a well-characterized organic compound with established synthetic routes. Its physicochemical properties make it a useful building block in organic synthesis. While detailed spectroscopic and quantitative solubility data are not widely published, its structural features allow for predictable spectral characteristics. Currently, there is a lack of information on its direct biological roles, with its significance primarily lying in its use as a synthetic intermediate. This guide provides a foundational understanding of **tert-Butylurea** for professionals in research and development.

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